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Compound of Interest

Imidazo[1,2-a]pyridine-2-
Compound Name:
carbaldehyde

Cat. No. B038260

A comprehensive comparative analysis of the X-ray crystallographic data for various
Imidazo[1,2-a]pyridine-2-carbaldehyde derivatives reveals the significant influence of
substituent groups on their solid-state molecular conformation and crystal packing. This guide
provides a detailed comparison of their structural parameters, experimental protocols for their
synthesis and crystallization, and visualizations of key experimental workflows. This information
is crucial for researchers and scientists in the field of drug development, as the specific solid-
state conformation of a molecule can profoundly impact its physicochemical properties and
biological activity.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two representative
derivatives of Imidazo[1,2-a]pyridine-2-carbaldehyde. These compounds, substituted at the
3-position with a 4-fluorophenyl group and at the 2-position with a phenyl group respectively,
showcase the structural diversity within this class of molecules.
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3-(4-
Fluorophenyl)imidazo[1,2-

2-Phenylimidazo[1,2-

Parameter . a]pyridine-3-
a]pyridine-2-
carbaldehyde[2]
carbaldehyde[1]
Chemical Formula C14HoFN20 C14H10N20
Molecular Weight 240.24 g/mol 222.25 g/mol
Crystal System Monoclinic Orthorhombic
Space Group P21/n Pbca

Unit Cell Dimensions

a =8.9783(9) Ab = 10.1360(9)
Ac =12.8510(15) Aa = 90°B =

a=13.0640(3) Ab = 7.4162(2)
Ac =21.6698(6) Aa = 90°B =

109.646(2)°y = 90° 90°y = 90°
Unit Cell Volume 1096.46(2) A3 2099.48(9) A3
Z (Molecules per unit cell) 4 8

Dihedral Angle

53.77(4)° (between
imidazopyridine and

fluorophenyl rings)[1]

28.61(4)° (between
imidazopyridine and phenyl

rings)[2]

Key Intermolecular Interactions

C—H--O and C—H---F
hydrogen bonds, weak 11—t
stacking[1]

C—H---O and C—H-N
hydrogen bonds, Tt—1t

stacking[2]

Experimental Protocols

The synthesis and crystallization procedures for these derivatives are crucial for obtaining high-
quality single crystals suitable for X-ray diffraction analysis.

Synthesis of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-
carbaldehyde[1]

A solution containing equimolar amounts of 2-aminopyridine and 2-chloro-2-(diethoxymethyl)-3-
(4-fluorophenyl)oxirane in 95% aqueous ethanol was heated at reflux for 5 hours. Following the
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reaction, the solvent was removed under reduced pressure. The resulting white powder was
then recrystallized from a dry acetonitrile solution to yield colorless prismatic crystals.

Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-
carbaldehyde

While the specific synthesis for this exact carbaldehyde derivative was not detailed in the
provided search results, a general and common method for the synthesis of the imidazo[1,2-
a]pyridine core involves the condensation of 2-aminopyridine with an appropriate a-haloketone.
For the 2-phenyl derivative, this would likely involve a reaction with a phenacyl halide. The 3-
carbaldehyde group can be introduced through various formylation reactions.

Single-Crystal X-ray Diffraction

For both compounds, single-crystal X-ray diffraction data was collected at low temperatures to
minimize thermal vibrations and obtain high-resolution structural information. The structures
were solved by direct methods and refined using full-matrix least-squares on F2.

Visualizations

The following diagrams illustrate the general experimental workflow for X-ray crystallographic
analysis and a conceptual representation of intermolecular interactions that govern the crystal
packing of these derivatives.
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Caption: General workflow for X-ray crystallographic analysis.
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Caption: Conceptual diagram of intermolecular interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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